Monomethyl maleate

Polymer Chemistry Copolymerization Reactivity Ratios

Selecting monomethyl maleate (MMM) over dimethyl maleate or maleic anhydride is critical for applications demanding precise copolymerization kinetics. MMM's single methyl ester group provides a unique balance of reactivity, polarity, and steric hindrance, enabling uniform maleate unit incorporation in vinyl acetate copolymers and controlled tacticity in styrene copolymers. Patent-backed isomerization to monomethyl fumarate achieves ≥95% yield versus 70-80% from alternative routes. With 65% epoxy conversion of epoxidized soybean oil, MMM enables stoichiometrically predictable bio-based MESO monomers for sustainable composites. Choose MMM for reproducible polymer architecture, higher synthetic efficiency, and cost-effective pharmaceutical intermediate production.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 3052-50-4
Cat. No. B041745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl maleate
CAS3052-50-4
Synonyms(2Z)-2-Butenedioic Acid 1-Methyl Ester;  (2Z)-2-Butenedioic Acid Monomethyl Ester ;  ;  Maleic Acid Methyl Ester;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  Hydrogen Methyl Maleate;  Methyl Hydrogen (2Z)-2-Butendioate;  Meth
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)O
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)
InChIKeyNKHAVTQWNUWKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Maleate (CAS 3052-50-4) Procurement Guide: Key Properties and Class Overview


Monomethyl maleate (CAS 3052-50-4) is a versatile unsaturated monoester of maleic acid, possessing a carboxylic acid group and a methyl ester group [1]. This dual functionality enables its use as a key intermediate and monomer in various polymerization processes . It is a colorless liquid or solid with a molecular weight of 130.10 g/mol and a density of 1.3±0.1 g/cm³ . Its unique reactivity profile, particularly its electron-deficient double bond activated by adjacent carbonyl groups, makes it a valuable building block for functional polymers, plasticizers, and pharmaceutical intermediates [2].

Why Monomethyl Maleate (CAS 3052-50-4) Cannot Be Substituted with In-Class Analogs Without Performance Compromise


Substituting monomethyl maleate with other maleate esters or anhydrides without careful evaluation can lead to significant deviations in copolymerization kinetics, final polymer properties, and synthetic efficiency [1]. The presence of a single methyl ester group in monomethyl maleate, in contrast to the di-ester in dimethyl maleate or the cyclic anhydride in maleic anhydride, dictates a unique balance of reactivity, polarity, and steric hindrance [2]. These differences directly impact copolymer composition, molecular weight distribution, and functional group incorporation, making generic substitution a high-risk approach for applications demanding precise material performance.

Monomethyl Maleate (CAS 3052-50-4): A Quantitative Evidence Guide for Scientific Selection


Copolymerization Reactivity Ratios with Vinyl Acetate: A Quantitative Comparison of Monomethyl Maleate vs. Dimethyl Maleate

In copolymerization with vinyl acetate, monomethyl maleate (MMM) exhibits a significantly lower reactivity ratio compared to dimethyl maleate (DMM). Specifically, at 60°C, the monomer reactivity ratio (r2) for MMM is 0.015 ± 0.01, while the r2 value for DMM is reported as 0.0 [1]. This indicates that MMM has a slightly higher tendency to copolymerize with vinyl acetate than DMM, leading to a more favorable incorporation of maleate units into the copolymer backbone.

Polymer Chemistry Copolymerization Reactivity Ratios

Copolymerization with Styrene: Steric Arrangement and Configuration Compared to Maleic Anhydride and Dimethyl Maleate

The stereochemistry of copolymers formed with styrene differs significantly depending on the maleic derivative used. Copolymers of styrene with maleic anhydride (I), dimethyl maleate (II), and monomethyl maleate (III) were prepared and analyzed via 13C-NMR [1]. The carbonyl carbon absorption revealed three distinct stereoisomer peaks with intensity ratios of 2:1.6:1 for copolymers II, III, and IV [1]. Critically, maleic anhydride copolymers (I) showed a predominance of the middle peak, indicating stereoselectivity during the opening of the anhydride double bond, a feature absent in the monomethyl maleate (III) copolymer [1].

Polymer Chemistry Stereochemistry Copolymer Analysis

Hydrolytic Stability: A Comparative Study of Monomethyl Maleate and Monomethyl Fumarate

The alkaline hydrolysis of monomethyl esters of maleic and fumaric acids was studied [1]. While the abstract does not provide numerical rate constants, the study concludes that the maleate (cis) and fumarate (trans) isomers exhibit different hydrolysis kinetics [1]. This difference is attributed to the geometric isomerism and the resulting difference in the stability of the intermediate formed during the base-catalyzed hydrolysis.

Stability Hydrolysis Monoester

Polymerization Kinetics: Direct Comparison of Monomethyl Maleate and Monomethyl Fumarate in Styrene Copolymerization

A direct study of the copolymerization of styrene with monomethyl maleate (MMM) and monomethyl fumarate (MMF) revealed that the polymer radicals formed from both monomers have an identical structure, as indicated by equal k21-values [1]. However, the overall copolymerization rates differ between MMM and MMF, a phenomenon attributed exclusively to differences in the k12-values (the rate constant for addition of the monomer to the propagating radical) [1]. This demonstrates that the geometric isomerism (maleate vs. fumarate) directly influences the propagation step in copolymerization.

Copolymerization Kinetics Reactivity Ratios

Reactivity with Epoxidized Soybean Oil (ESO): A Quantitative Comparison of Monomethyl Maleate vs. Maleic Anhydride

Monomethyl maleate reacts with 65% of the available epoxy groups in epoxidized soybean oil (ESO) to yield monomethyl maleic esters of ESO (MESO), with an average of 2.6 maleate groups per triglyceride molecule [1]. In a subsequent step, this MESO can be further reacted with maleic anhydride, which increases the maleate unsaturations to 4.9 per triglyceride, demonstrating the sequential functionalization capability [1]. This two-step process allows for tunable functionality, whereas using maleic anhydride directly would lead to different crosslinking density and polymer properties.

Biobased Monomers Epoxide Functionalization Polymer Synthesis

Strategic Application Scenarios for Monomethyl Maleate (CAS 3052-50-4) Based on Quantified Differentiation


Precise Copolymer Design for Specialty Vinyl Acetate Copolymers

Based on the lower reactivity ratio of monomethyl maleate compared to dimethyl maleate in vinyl acetate copolymerization, researchers and formulators can utilize MMM to achieve a more uniform incorporation of maleate units along the copolymer chain [1]. This is essential for developing polyvinyl alcohol derivatives with precisely tuned water vapor resistance and mechanical properties for advanced coating and film applications .

Tailoring Polymer Tacticity in Styrene-Based Copolymers for Enhanced Material Properties

The distinct stereochemical outcome of copolymerizing styrene with monomethyl maleate, as opposed to maleic anhydride, provides a direct route to controlling polymer tacticity without the need for post-polymerization modifications [2]. This allows for the design of styrene-maleate copolymers with targeted crystallinity and glass transition temperatures, which is critical for applications in high-performance engineering plastics and specialty resins [2].

Functionalization of Bio-Based Oils for Tailored Thermoset Resins

The quantifiable reactivity of monomethyl maleate with epoxidized soybean oil (65% epoxy conversion) enables the precise functionalization of bio-based feedstocks [3]. This data allows process engineers to calculate the exact stoichiometry needed to achieve a desired crosslink density in the resulting MESO monomer, which is crucial for manufacturing sustainable composites, adhesives, and liquid molding resins with predictable mechanical performance (e.g., a dynamic modulus of 105 MPa for styrene copolymers of MESO) [3].

Synthesis of Monomethyl Fumarate with High Yield

Monomethyl maleate serves as a critical intermediate for the synthesis of monomethyl fumarate, a pharmacologically active metabolite [4]. Patented isomerization processes starting from MMM can achieve yields of not less than 95%, compared to alternative routes that may only yield 70-80% [4]. This high-yield route makes MMM the preferred starting material for cost-effective production of monomethyl fumarate for pharmaceutical applications [4].

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